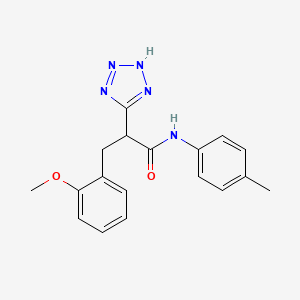

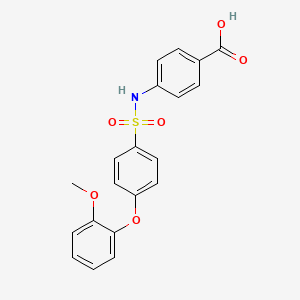

![molecular formula C14H20N2O3 B2680104 Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate CAS No. 1385409-10-8](/img/structure/B2680104.png)

Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate” is a complex organic compound. It contains a cyclopropane ring, a cyclohexane ring, a nitrile group (-CN), a carbamoyl group (-CONH2), and a methyl ester group (-COOCH3) .

Molecular Structure Analysis

The molecule contains a total of 39 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 40 bonds; 20 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Aplicaciones Científicas De Investigación

Synthesis Techniques

A study explores the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, showcasing the ring-opening of cyclopropane. This research highlights the synthesis of various derivatives effective as inhibitors for certain enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Enzyme Inhibition

Research demonstrates the reactivity of 13,13-dibromo-2,4,9,11-tetraoxadispiro[5.0.5.1]tridecane towards organolithiums, emphasizing the resistance to rearrangement and highlighting the unique properties of cyclopropane derivatives in chemical reactions (Eccles et al., 2008).

Chemical Properties and Reactions

An investigation into the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate provides insights into the mechanistic pathways of cyclopropene derivatives, showcasing their reactivity under light exposure (Pincock & Moutsokapas, 1977).

Synthesis of Analgesic Compounds

Studies on the preparation of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates highlight their analgesic activity and low toxicity, suggesting potential pharmaceutical applications (Kirillov et al., 2012).

Development of Heterocyclic Carbenes

Research into the methylation of 2-(1-imidazolyl)cyclohexanol and its derivatives for the synthesis of imidazolium iodides, leading to the formation of functionalized heterocyclic carbene ligands, emphasizes the versatility of cyclopropane derivatives in organometallic chemistry (Glas, 2001).

Propiedades

IUPAC Name |

methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9-4-3-5-14(7-9,8-15)16-12(17)10-6-11(10)13(18)19-2/h9-11H,3-7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOVTACKNBFZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C#N)NC(=O)C2CC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)

![[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride](/img/structure/B2680037.png)

![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)

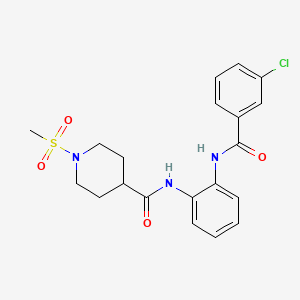

![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)